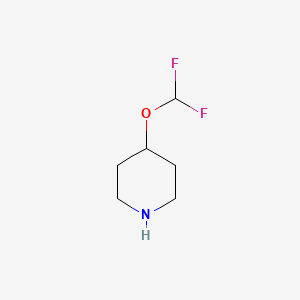

4-(Difluoromethoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-5-1-3-9-4-2-5/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPQNDRRTPPWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147107-39-8 | |

| Record name | 4-(difluoromethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethoxy)piperidine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacokinetic and pharmacodynamic properties. Among the plethora of fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered significant attention. Its unique electronic properties and metabolic stability make it an attractive substituent for enhancing potency, selectivity, and bioavailability. When appended to a piperidine ring, a privileged scaffold in numerous approved drugs, the resulting 4-(difluoromethoxy)piperidine emerges as a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development. The piperidine substructure is present in a variety of biologically active natural products, synthetic pharmaceuticals, and agrochemicals.[1]

Core Properties of this compound and its Hydrochloride Salt

This compound is most commonly handled in its hydrochloride salt form for improved stability and handling. The properties of both the free base and the hydrochloride salt are crucial for its application in synthesis and biological assays.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base, (3S)-isomer) | This compound Hydrochloride |

| CAS Number | 1604353-17-4 | 1630907-16-2[2] |

| Molecular Formula | C₆H₁₁F₂NO | C₆H₁₂ClF₂NO[2] |

| Molecular Weight | 151.15 g/mol | 187.61 g/mol [2] |

| Appearance | Not explicitly found, likely a colorless liquid | Solid |

| Boiling Point | Not explicitly found | Not applicable (decomposes) |

| Melting Point | Not explicitly found | Not explicitly found |

| Purity | ≥98% | Typically >97%[2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | Room temperature[2] |

Synthesis of this compound: A Step-by-Step Approach

Diagram 1: Proposed Synthetic Pathway for this compound

Caption: A proposed three-step synthesis of this compound.

Experimental Protocol:

Step 1: N-Protection of 4-Hydroxypiperidine

-

Dissolve 4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: O-Difluoromethylation

Causality: This step introduces the key difluoromethoxy moiety. The choice of difluoromethylating agent is critical. While chlorodifluoromethane (Freon-22) is a common reagent, its use is regulated. An alternative is the use of a (difluoromethyl)triphenylphosphonium salt.

-

Suspend sodium hydride (NaH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Introduce the difluoromethylating agent. If using chlorodifluoromethane, bubble the gas through the reaction mixture. If using a phosphonium salt, add it portion-wise.

-

Heat the reaction mixture to a temperature appropriate for the chosen reagent (e.g., 60-80 °C) and monitor by TLC or GC-MS.

-

After completion, quench the reaction carefully with water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain N-Boc-4-(difluoromethoxy)piperidine.

Step 3: N-Deprotection

-

Dissolve N-Boc-4-(difluoromethoxy)piperidine (1 equivalent) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using TFA, neutralize the residue with a saturated solution of sodium bicarbonate and extract the free base into an organic solvent. Dry and concentrate to obtain this compound.

-

If using HCl in dioxane, the hydrochloride salt will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to yield this compound hydrochloride.

Applications in Medicinal Chemistry: A Focus on Dopamine D4 Receptor Antagonists

The 4,4-difluoropiperidine scaffold has been identified as a promising framework for the development of potent and selective dopamine D4 receptor antagonists.[3][4] These antagonists are of significant interest for the treatment of L-DOPA-induced dyskinesias in Parkinson's disease.[3] The introduction of a difluoromethoxy group at the 4-position can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for central nervous system (CNS) drug candidates.

Structure-activity relationship (SAR) studies on a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists have shown that modifications to the piperidine scaffold can lead to compounds with exceptional binding affinity and selectivity.[3] While the direct incorporation of a 4-(difluoromethoxy) group in these specific studies was not detailed, the underlying principles of using fluorinated piperidines to modulate receptor interactions and pharmacokinetic profiles are highly relevant. The difluoromethoxy group can act as a bioisostere for other functionalities and can influence lipophilicity and metabolic stability, key parameters in CNS drug design.

Diagram 2: General Structure of 4,4-Difluoropiperidine-based Dopamine D4 Receptor Antagonists

Caption: Key structural features of 4,4-difluoropiperidine-based D4 antagonists.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for structurally related compounds such as 4,4-difluoropiperidine hydrochloride and other substituted piperidines provides a basis for safe handling procedures.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[5] For the free base, storage under an inert atmosphere at low temperatures is recommended.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Hazard Statements for Related Compounds:

Researchers should always consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring multi-step procedures, is achievable from common starting materials. The unique properties conferred by the difluoromethoxy group make it a compelling moiety for the development of novel therapeutics, particularly in the realm of CNS disorders. As with all chemical reagents, proper safety precautions must be followed during its handling and use. The continued exploration of this and other fluorinated piperidine scaffolds is likely to yield new and improved drug candidates in the future.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

The Difluoromethoxy Group (-OCF₂H): A Physicochemical Deep Dive for Strategic Drug Design

<Technical Guide >

Introduction: The Rise of a Privileged Functional Group

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the precise modulation of physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and valuable tool. Unlike its more common counterparts, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the -OCF₂H group offers a nuanced profile, combining moderate lipophilicity, enhanced metabolic stability, and a rare hydrogen bond donor capability. This guide provides an in-depth exploration of the core physicochemical properties of the difluoromethoxy group, offering field-proven insights and detailed methodologies to empower researchers in its strategic application.

Lipophilicity: A Tunable Parameter for Optimal Bioavailability

A compound's lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group, providing a valuable intermediate option for fine-tuning this crucial property.

Causality Behind Lipophilicity Modulation

The introduction of two fluorine atoms in the -OCF₂H group significantly alters the electronic environment compared to a methyl group. The high electronegativity of fluorine polarizes the C-F bonds, but the presence of the oxygen atom and the remaining C-H bond creates a unique dipole moment. This results in a moderate increase in lipophilicity. The Hansch hydrophobicity parameter (π), which measures the lipophilicity of a substituent, is positive for the -OCF₂H group, indicating it increases the lipophilicity of a parent molecule. However, the exact change in logP (ΔlogP) upon substituting a methoxy with a difluoromethoxy group is context-dependent and can range from -0.1 to +0.4, influenced by the electronic nature of the molecular scaffold.

Data Presentation: Comparative Lipophilicity

| Functional Group | Hansch π Parameter | Typical ΔlogP (vs. -OCH₃) | Key Characteristics |

| Methoxy (-OCH₃) | -0.02 | N/A | Generally hydrophilic |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | -0.1 to +0.4 | Moderately lipophilic, tunable |

| Trifluoromethoxy (-OCF₃) | +1.04 | Typically > +0.5 | Highly lipophilic |

Note: These are representative values to illustrate the trend. Actual values are context-dependent.

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method, while time-consuming, is considered the gold standard for its accuracy across a broad range of solutes.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

In a glass vial, add a precise volume of the pre-saturated aqueous phase (e.g., 5 mL).

-

Add a small, precise volume of the compound stock solution to the aqueous phase to achieve a final concentration in the low micromolar range.

-

Add an equal volume of the pre-saturated n-octanol (e.g., 5 mL).

-

-

Equilibration:

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P: logP = log₁₀([Compound]octanol / [Compound]aqueous)

-

Visualization: Lipophilicity Evaluation Workflow

Caption: Workflow for logP determination using the shake-flask method.

Metabolic Stability: Engineering Resistance to Biotransformation

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Causality Behind Enhanced Stability

The -OCF₂H group serves as an excellent bioisostere for the metabolically labile methoxy group. Methoxy groups are prone to O-demethylation, a common and often rapid metabolic pathway that can lead to rapid clearance and a short plasma half-life. By replacing the C-H bonds of the methyl group with stronger, less polarizable C-F bonds, the difluoromethoxy group effectively blocks this metabolic hotspot. This increased resistance to oxidative metabolism can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.

Data Presentation: Comparative Metabolic Half-Life

| Compound | Key Functional Group | Typical In Vitro t½ (Human Liver Microsomes) | Primary Metabolic Pathway |

| Methoxy Analog | -OCH₃ | < 30 min | O-demethylation |

| Difluoromethoxy Analog | -OCF₂H | > 60 min | Often shifts to other parts of the molecule |

Note: These are representative values to illustrate the trend. The actual metabolic stability is highly dependent on the overall molecular structure.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This is a standard high-throughput assay to assess the intrinsic clearance of a compound.

Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in the buffer to the final desired concentration (e.g., 1 µM). The final organic solvent concentration should be low (e.g., < 0.5%) to avoid inhibiting enzymatic activity.

-

-

Incubation:

-

Pre-warm the HLM and test compound solutions at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and compound mixture.

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Visualization: Metabolic Stability Assessment Workflow

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Acidity and Hydrogen Bonding: A Bioisostere with a Twist

A truly unique feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This is a rare and valuable characteristic, as it enables the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.

Causality Behind Hydrogen Bond Donor Capability

The two strongly electron- withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. This capability is not present in the methoxy or trifluoromethoxy groups. This allows medicinal chemists to replace metabolically susceptible groups like -OH or -SH with the more robust -OCF₂H group, potentially maintaining or even enhancing binding affinity with the biological target while simultaneously improving metabolic stability. The hydrogen bond acidity parameter (A) for difluoromethyl anisoles has been determined to be in the range of 0.085-0.126, similar to that of thiophenol and aniline.

Impact on pKa

The electron-withdrawing nature of the difluoromethoxy group (with a Hammett sigma constant, σp, of approximately +0.14) can also influence the pKa of nearby acidic or basic functional groups. By lowering the pKa of a nearby basic amine, for example, it can reduce its ionization at physiological pH, which may impact properties like cell permeability and off-target activity.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore that changes its absorbance spectrum upon ionization.

Methodology:

-

Buffer Preparation:

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with known, precise pH values.

-

-

Sample Preparation:

-

Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

For each buffer, prepare a sample by diluting the stock solution to a final concentration that gives an optimal absorbance reading (typically in the low micromolar range).

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for the compound in each buffer solution.

-

Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

-

Visualization: Logical Relationship of Bioisosterism

Caption: Strategic application of the -OCF₂H group as a bioisostere.

Conformational Effects: Subtle Control of Molecular Shape

The difluoromethoxy group can exert a significant influence on the conformational preferences of a molecule, particularly when attached to an aromatic ring. This conformational control can be exploited to lock a molecule into a more bioactive conformation, thereby enhancing its potency.

Causality Behind Conformational Preferences

While a simple methoxy group (-OCH₃) attached to a phenyl ring prefers a coplanar orientation to maximize conjugation of the oxygen lone pairs with the aromatic π-system, this preference is altered by fluorine substitution. In difluoromethoxyarenes (Ar-OCF₂H), the energetic preference for a specific conformation is less pronounced. Anomeric hyperconjugation (donation of the oxygen lone pair electron density into the C-F σ* antibonding orbitals) stabilizes orthogonal (out-of-plane) conformations. As a result, Ar-OCF₂H compounds often have a very low barrier to rotation and can readily adopt the conformation that is optimal for binding to a biological target. This conformational flexibility can be a significant advantage in drug design, allowing the molecule to adapt to the specific microenvironment of a binding pocket.

Visualization: Conformational Preferences of Aryl Ethers

Caption: Comparison of conformational preferences of aryl ethers.

Case Studies: The -OCF₂H Group in Action

The successful application of the difluoromethoxy group in approved drugs underscores its importance in modern drug discovery.

-

Pantoprazole (Protonix®): A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action, which involves activation in an acidic environment.

-

Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes significantly to its potency and metabolic stability, allowing for a once-daily oral dosing regimen.

Conclusion: A Versatile Tool for the Medicinal Chemist

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By understanding its fundamental physicochemical properties and employing robust experimental and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles. As synthetic methods for its introduction continue to advance, the strategic use of the difluoromethoxy group is poised to play an even more significant role in the future of drug discovery.

1H NMR and 13C NMR spectroscopic data of 4-(Difluoromethoxy)piperidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Difluoromethoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of the difluoromethoxy (-OCHF₂) group into molecular scaffolds can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of such novel fluorinated molecules.[1][2] The unique properties of the fluorine atom, including its 100% natural abundance of the NMR-active ¹⁹F isotope and its large chemical shift dispersion, provide powerful diagnostic handles for structural analysis.[3][4][5]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound. It serves as a practical resource for scientists, offering detailed experimental protocols, in-depth spectral interpretation, and the underlying principles governing the observed chemical shifts and coupling constants. The insights provided herein are grounded in established spectroscopic principles for heterocyclic and fluorinated compounds, enabling researchers to confidently characterize this and related molecular entities.

Molecular Structure and Spectroscopic Considerations

The key to interpreting the NMR spectra of this compound lies in understanding its molecular structure and the electronic effects of its constituent functional groups. The molecule consists of a piperidine ring, a six-membered saturated heterocycle, substituted at the C4 position with a difluoromethoxy group.

Caption: Fig. 1: Structure of this compound with key atoms labeled.

In solution, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. This conformational preference has significant stereochemical implications for the attached protons, rendering them chemically non-equivalent as either axial or equatorial.

The difluoromethoxy group profoundly influences the NMR spectra:

-

Inductive Effect : The highly electronegative fluorine and oxygen atoms withdraw electron density, deshielding adjacent nuclei (protons and carbons) and causing them to resonate at a higher chemical shift (downfield).

-

Spin-Spin Coupling : The two ¹⁹F nuclei couple with the methoxy proton (²JHF) and the methoxy carbon (¹JCF), as well as with more distant nuclei (ⁿJ, where n > 1). This coupling is a hallmark of fluorinated compounds and provides definitive structural confirmation. The resulting splitting patterns are crucial for signal assignment.[5]

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition.

Protocol 1: NMR Sample Preparation

The objective of this protocol is to prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent.[6]

Materials:

-

This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[7][8]

-

High-quality 5 mm NMR tube and cap[9]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆)

-

Glass Pasteur pipette and bulb

-

Small vial

-

Glass wool or filter plug

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of this compound and place it into a clean, dry vial.

-

Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock system.[10]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but care must be taken for volatile or heat-sensitive compounds.[8]

-

Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette.[10] Filter the sample solution through the pipette into the NMR tube. This step is critical to remove any solid particulates that can degrade spectral quality by disrupting the magnetic field homogeneity.[10][11]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Protocol 2: NMR Data Acquisition

This protocol outlines the standard steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Procedure:

-

Instrument Setup: Login to the spectrometer software (e.g., TopSpin).

-

Sample Insertion: Insert the NMR tube into a spinner turbine, adjust it to the correct depth using a depth gauge, and place it into the magnet.[12][13]

-

Experiment Setup: Create a new dataset or load a standard experimental parameter set for ¹H or ¹³C acquisition.[14]

-

Locking and Shimming:

-

Lock: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Select the correct solvent from the lock menu.[14]

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks. This can be performed automatically using gradient shimming routines (e.g., topshim).[12][14]

-

-

Tuning and Matching: The probe must be tuned to the resonance frequency of the nucleus being observed (e.g., ¹H or ¹³C). This ensures maximum energy transfer and sensitivity.[13]

-

Pulse Calibration: Determine the 90° pulse width for the proton channel. This is essential for quantitative measurements and for the optimal performance of 2D experiments.

-

Acquisition: Set the desired number of scans (NS) and relaxation delay (D1). For a standard ¹H spectrum, 8 to 16 scans are often sufficient. For ¹³C, which is much less sensitive, a higher number of scans is required.[14] Start the acquisition (zg).

-

Data Processing: After acquisition is complete, perform Fourier transformation (ft), automatic phase correction (apk), and baseline correction to obtain the final spectrum.

-

Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Fig. 2: Standard workflow for NMR data acquisition.

Spectroscopic Data Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the difluoromethoxy proton and the various protons on the piperidine ring.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| -NH | 1.0 - 3.0 (variable) | Broad singlet | - | 1H |

| H-3ax, H-5ax | 1.4 - 1.6 | Multiplet | 2H | |

| H-3eq, H-5eq | 1.9 - 2.1 | Multiplet | 2H | |

| H-2ax, H-6ax | 2.6 - 2.8 | Multiplet | 2H | |

| H-2eq, H-6eq | 3.0 - 3.2 | Multiplet | 2H | |

| H-4 | 3.8 - 4.0 | Multiplet | 1H | |

| -OCHF₂ | 6.4 - 6.6 | Triplet | ²JHF ≈ 73-75 Hz | 1H |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃).

Analysis:

-

-OCHF₂ Proton: The most characteristic signal in the spectrum is a triplet in the range of 6.4-6.6 ppm.[15] This distinct downfield shift is due to the deshielding effect of the adjacent oxygen and two fluorine atoms. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms, with a large geminal coupling constant (²JHF) of approximately 73-75 Hz.

-

Piperidine Protons (H-2/H-6 and H-3/H-5): The protons on the piperidine ring appear as complex multiplets.[16][17] Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent and exhibit different chemical shifts. Typically, equatorial protons resonate slightly downfield from their axial counterparts. The protons alpha to the nitrogen (H-2, H-6) are deshielded compared to the H-3 and H-5 protons.

-

H-4 Proton: The proton on the carbon bearing the substituent (C4) is expected to be shifted downfield due to the electron-withdrawing effect of the difluoromethoxy group.

-

-NH Proton: The signal for the amine proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J) |

| C-3, C-5 | 30 - 35 | Singlet | - |

| C-2, C-6 | 45 - 48 | Singlet | - |

| C-4 | 75 - 80 | Triplet (small) | ²JCF ≈ 20-25 Hz |

| -OC HF₂ | 113 - 118 | Triplet | ¹JCF ≈ 235-245 Hz |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃).

Analysis:

-

-OCHF₂ Carbon: This carbon signal is highly diagnostic. It appears as a triplet in the downfield region (113-118 ppm) due to the strong one-bond coupling (¹JCF) to the two fluorine atoms. The coupling constant is typically very large, in the range of 235-245 Hz.

-

C-4 Carbon: The carbon directly attached to the difluoromethoxy group is significantly deshielded by the electronegative oxygen atom, appearing around 75-80 ppm. It may also exhibit a small triplet splitting due to two-bond coupling (²JCF) to the fluorine atoms.

-

Piperidine Carbons (C-2/C-6 and C-3/C-5): The carbons alpha to the nitrogen (C-2, C-6) resonate around 45-48 ppm, while the C-3 and C-5 carbons appear further upfield at approximately 30-35 ppm, consistent with typical values for substituted piperidines.[18][19][20]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. The presence and position of the difluoromethoxy group are unequivocally confirmed by the characteristic triplet signals for the -OCHF₂ proton and carbon, with their respective large H-F and C-F coupling constants. The signals of the piperidine ring provide insight into the substitution pattern and conformational properties of the heterocyclic core. By following robust experimental protocols and applying fundamental principles of spectral interpretation, researchers can effectively use NMR spectroscopy to verify the identity and purity of this and related fluorinated compounds, accelerating progress in drug discovery and development.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. scribd.com [scribd.com]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 11. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 12. r-nmr.eu [r-nmr.eu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. rsc.org [rsc.org]

- 16. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

The Strategic Imperative of Fluorinated Heterocycles in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful and widely adopted strategies in modern drug discovery. This combination leverages the unique physicochemical properties of fluorine to modulate the biological and pharmacokinetic profiles of heterocyclic molecules, which are themselves foundational structures in a vast majority of pharmaceuticals. This technical guide provides an in-depth analysis of the roles of fluorinated heterocycles, moving from fundamental principles to practical applications. We will explore the causal mechanisms by which fluorination impacts Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhances pharmacodynamic interactions, and necessitates specific synthetic strategies. Through detailed explanations, case studies of FDA-approved drugs, and workflow diagrams, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to harness the full potential of this potent chemical combination.

The Foundational Synergy: Why Fluorine and Heterocycles are a Cornerstone of Drug Design

The prevalence of fluorinated heterocycles in medicine is not coincidental; it is the result of a powerful synergy between two of medicinal chemistry's most important components. Heterocyclic moieties are present in approximately 85% of all bioactive compounds, providing the essential three-dimensional frameworks and hydrogen bonding capabilities necessary for target engagement[1][2][3]. Simultaneously, fluorine has become an indispensable tool for fine-tuning molecular properties, with over 20% of all pharmaceuticals containing at least one fluorine atom[1][2][3].

The strategic rationale for combining these two elements stems from fluorine's ability to profoundly alter the electronics, conformation, and metabolic fate of the parent heterocycle in predictable, beneficial ways.

The Unique Physicochemical Profile of Fluorine

Fluorine's influence is rooted in a unique combination of properties that distinguish it from hydrogen and other halogens.

| Property | Fluorine | Hydrogen | Implication in Medicinal Chemistry |

| Van der Waals Radius | 1.47 Å | 1.20 Å | Minimal steric perturbation; can act as a hydrogen isostere[4][5]. |

| Electronegativity (Pauling) | 3.98 | 2.20 | Strongest electron-withdrawing inductive effect; alters local electronics[4][6]. |

| C-F Bond Strength | ~116 kcal/mol | ~99 kcal/mol | High metabolic stability; C-F bond is resistant to enzymatic cleavage[5]. |

| Hydrogen Bond Acceptor | Weak to Moderate | N/A | Can participate in specific polar interactions within a protein binding site[7][8]. |

This profile allows medicinal chemists to make surgical modifications to a lead compound, addressing multiple liabilities simultaneously without a complete structural overhaul.

Caption: Decision workflow for strategic fluorination of heterocyclic drug candidates.

Causality in Action: Modulating Pharmacokinetics (ADME) with Fluorine

The primary driver for incorporating fluorine is often to overcome pharmacokinetic hurdles. Its effects are profound and predictable, allowing for rational drug design.

Enhancing Metabolic Stability

The Problem: A common failure mode for drug candidates is rapid metabolism, typically via oxidation of C-H bonds by Cytochrome P450 (CYP) enzymes. These vulnerable positions are known as "metabolic soft spots."

The Fluorine Solution: Replacing a metabolically labile C-H bond with a robust C-F bond is a cornerstone strategy to block oxidative metabolism[4][7]. The high strength of the C-F bond makes it significantly more resistant to enzymatic hydrogen abstraction, thereby extending the molecule's half-life and increasing its systemic exposure[6].

Causality: The rationale is not simply the bond strength but also the electronic effect. Fluorine's strong electron-withdrawing nature deactivates the adjacent C-H bonds, making them less susceptible to oxidation. This was a key strategy in the development of Ezetimibe, where fluorination was used to protect the molecule from metabolic attack and improve its in vivo potency[4].

Caption: Experimental workflow for improving metabolic stability via fluorination.

Modulating Lipophilicity (LogP) and Permeability

The Challenge: A drug's ability to cross cell membranes is governed by a delicate balance of lipophilicity and aqueous solubility. Extreme values in either direction can hinder oral bioavailability.

The Fluorine Solution: Fluorine's effect on lipophilicity is highly context-dependent, providing a versatile tuning tool[2][6].

-

Single Fluorine/Difluoro Groups: On an aromatic heterocycle, these substitutions often increase lipophilicity (LogP) due to the low polarizability of the C-F bond, which can enhance membrane permeability[1][9].

-

Trifluoromethyl (CF₃) Group: When replacing an alkyl group, a CF₃ group generally decreases lipophilicity due to its strong electron-withdrawing nature, which can improve aqueous solubility[1][2].

This modulation allows scientists to fine-tune a molecule's LogP into the optimal range for oral absorption and distribution.

| Heterocycle (Pyridine) | Substituent | Experimental LogP | Change (Δ LogP) | Rationale for Change |

| Pyridine | H | 0.65 | - | Baseline |

| 2-Fluoropyridine | 2-F | 0.95 | +0.30 | Increased lipophilicity from F on an aryl ring. |

| 2-(Trifluoromethyl)pyridine | 2-CF₃ | 1.43 | +0.78 | Significant increase in lipophilicity. |

| 2-Methoxypyridine | 2-OCH₃ | 0.82 | +0.17 | Oxygen is a hydrogen bond acceptor, mitigating lipophilicity increase. |

| 2-(Trifluoromethoxy)pyridine | 2-OCF₃ | 2.15 | +1.50 | The OCF₃ group is highly lipophilic. |

Caption: Table illustrating the impact of various fluorine-containing substituents on the lipophilicity of a pyridine scaffold.

Adjusting Basicity (pKa)

The Importance: For nitrogen-containing heterocycles, the basicity (pKa of the conjugate acid) is a critical parameter. It dictates the ionization state at physiological pH, which in turn affects solubility, receptor binding, and potential off-target effects like hERG channel binding.

The Fluorine Solution: Due to its powerful inductive electron-withdrawing effect, placing a fluorine atom on or near a basic nitrogen center reliably lowers its pKa[7][10][11]. This makes the nitrogen less basic.

Causality: By withdrawing electron density, fluorine destabilizes the positive charge on the protonated nitrogen, making it a stronger acid (i.e., the amine is a weaker base). This strategy is frequently used to:

-

Reduce unwanted hERG binding: Many hERG blockers are basic amines that are protonated at physiological pH. Lowering the pKa can mitigate this risk.

-

Improve cell permeability: A lower pKa can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.

-

Fine-tune binding interactions: Modulating the pKa can optimize the electrostatic or hydrogen-bonding interactions within the target's active site[6][12].

Enhancing Pharmacodynamics: The Role of Fluorine at the Target Interface

Beyond pharmacokinetics, fluorination provides unique tools to enhance how a drug interacts with its biological target.

Increasing Binding Affinity and Selectivity

Fluorine can directly participate in or indirectly influence favorable interactions within a protein's binding pocket.

-

Direct Hydrogen Bonding: The polarized C-F bond allows fluorine to act as a hydrogen bond acceptor, forming productive interactions with backbone N-H groups or other H-bond donors in the protein[8].

-

Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding site.

-

Conformational Control: The gauche effect, an electronic preference for specific dihedral angles between the C-F bond and adjacent polar bonds, can "pre-organize" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity[7][12].

Case Study: Alpelisib Alpelisib, a PI3K inhibitor, features a trifluoromethyl-substituted pyridine ring. The fluorinated group serves a dual purpose: it enhances metabolic stability and the trifluoromethyl group forms a crucial hydrogen bond with the backbone amide of Lysine 802 in the PI3K binding site, contributing significantly to the drug's high affinity[1].

Caption: Fluorine's role in Alpelisib's binding to the PI3K active site.

Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a central tenet of medicinal chemistry. Fluorinated groups are excellent bioisosteres for common functionalities, offering a way to solve liabilities while preserving potency.

| Original Group | Fluorinated Bioisostere | Key Advantage of Replacement |

| Hydrogen (-H) | Fluorine (-F) | Blocks metabolism, alters electronics[13]. |

| Hydroxyl (-OH) | Monofluoromethyl (-CH₂F) | Increases metabolic stability, reduces H-bond donor capacity[14]. |

| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increases lipophilicity and metabolic stability. |

| Amide (-CONH₂) | Trifluoroethylamine | Improves metabolic stability and cell permeability[15]. |

| Carboxylic Acid (-COOH) | Fluorinated Alcohols/Phenols | Modulates pKa and lipophilicity while retaining acidic character[16]. |

Caption: Table of common fluorinated bioisosteric replacements and their strategic advantages.

Synthetic Strategies: Accessing Fluorinated Heterocycles

The theoretical benefits of fluorination can only be realized through practical and efficient synthetic methods. The approach often depends on the stage of the drug discovery process.

The Building Block Approach

This strategy involves using commercially available or readily synthesized fluorinated heterocyclic starting materials. It is a robust and reliable method, particularly for establishing initial structure-activity relationships (SAR). A vast library of fluorinated pyridines, pyrazoles, indoles, and other heterocycles serves as the foundation for this approach[2]. The syntheses of many FDA-approved drugs rely on this method[1].

Late-Stage Fluorination (LSF)

LSF is the highly sought-after strategy of introducing fluorine atoms into a complex, fully-formed molecule at or near the end of a synthetic sequence. Its power lies in the ability to rapidly generate a diverse set of fluorinated analogues from a common advanced intermediate, accelerating the optimization of a lead candidate[6][10]. While synthetically challenging, significant advances have been made in recent years[17].

Representative Protocol: Electrophilic Fluorination of an Activated Heterocycle

This protocol is a generalized representation and must be adapted for specific substrates.

-

Substrate Preparation: Dissolve the heterocyclic starting material (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise at room temperature. The reaction may be exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 1-24 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated heterocycle.

Case Studies: FDA-Approved Fluorinated Heterocyclic Drugs

The success of this strategy is best illustrated by the numerous drugs on the market that owe their efficacy and favorable properties to a fluorinated heterocycle.

| Drug Name | Heterocyclic Core | Fluorine's Key Role(s) | Therapeutic Area |

| Sitagliptin | Triazolopiperazine | The trifluoromethyl group on the triazole ring enhances potency and metabolic stability. The two fluorine atoms on the phenyl ring increase oral bioavailability. | Diabetes (DPP-4 Inhibitor) |

| Sofosbuvir | Pyrrolopyrimidine (Nucleoside analogue) | The fluorine atom at the 2'-position of the ribose sugar sterically blocks chain termination by viral polymerase while being tolerated by the enzyme, a key to its mechanism of action. | Hepatitis C (HCV NS5B Polymerase Inhibitor) |

| Lenacapavir | Pyrazolopyridine | The trifluorophenyl and difluorobenzyl groups are critical for binding affinity and contribute to the drug's exceptional potency and long-acting profile[1]. | HIV (Capsid Inhibitor) |

| Celecoxib | Pyrazole | The trifluoromethyl group is crucial for selective binding to the COX-2 enzyme over COX-1, reducing gastrointestinal side effects. | Anti-inflammatory (COX-2 Inhibitor) |

Caption: Table summarizing the strategic role of fluorination in successful FDA-approved heterocyclic drugs.

Emerging Frontiers and Future Outlook

The field of organofluorine chemistry is continuously evolving, promising new tools for medicinal chemists.

-

Novel Fluorinated Motifs: Groups like -SCF₃ and -OCF₃ are being explored more frequently for their unique electronic and lipophilicity profiles[7].

-

Positron Emission Tomography (PET): The isotope ¹⁸F is a premier positron emitter for PET imaging. The development of efficient late-stage ¹⁸F-fluorination methods allows for the creation of radiotracers to study drug distribution and target engagement non-invasively in living subjects, bridging preclinical and clinical development[4][10][18].

-

Understanding Fluorine's "Dark Side": While overwhelmingly beneficial, fluorine is not a magic bullet. In certain contexts, metabolism of fluorinated compounds can lead to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetate[19]. A mechanistic understanding of these pathways is crucial for designing safer medicines[19][20].

The rational design and synthesis of fluorinated heterocycles will undoubtedly remain a central and expanding theme in the future of drug discovery, enabling the development of safer and more effective medicines across all therapeutic areas.

References

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

The Strategic Synthesis of Fluorinated Piperidines: A Technical Guide for Medicinal Chemists

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing these valuable motifs, offering field-proven insights into the rationale behind experimental choices and providing detailed, actionable protocols.

The Pivotal Role of Fluorine in Piperidine-Containing Drug Candidates

The piperidine moiety is one of the most ubiquitous N-heterocycles in approved pharmaceuticals.[1] Its simple, saturated ring system provides an excellent scaffold for three-dimensional diversification. When combined with fluorine, the most electronegative of elements, the resulting fluorinated piperidines exhibit profoundly altered physicochemical and pharmacological properties. The strategic placement of fluorine can lead to:

-

Modulated Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen.[2][3] This is a critical parameter for optimizing drug-receptor interactions, improving oral absorption, and mitigating off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[2][4][5]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can increase a drug's half-life and improve its pharmacokinetic profile.[6]

-

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[7]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the piperidine ring through steric and electronic effects, such as the gauche effect.[1][8] This can lock the molecule into a more biologically active conformation, leading to enhanced binding affinity and selectivity for its target.

Key Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines can be broadly categorized into three main approaches: the hydrogenation of fluorinated pyridines, late-stage fluorination of pre-existing piperidine rings, and the use of fluorinated building blocks.

Hydrogenation of Fluorinated Pyridines: A Powerful and Modern Approach

The catalytic hydrogenation of readily available fluorinated pyridines has emerged as a robust and highly diastereoselective method for accessing a wide range of fluorinated piperidines.[1] This strategy is particularly advantageous as it allows for the synthesis of multi-fluorinated piperidines with high levels of stereocontrol.[9]

In a significant advancement, the Glorius group developed a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process.[10] This method enables the formation of a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[10] The reaction proceeds via a dearomatization event followed by the complete saturation of the resulting intermediates.[10]

Experimental Protocol: Rhodium-Catalyzed Dearomatization-Hydrogenation of 2-Fluoropyridine

Materials:

-

2-Fluoropyridine

-

[Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)

-

Pinacolborane (HBpin)

-

Anhydrous, degassed solvent (e.g., THF or Dioxane)

-

Hydrogen gas (high pressure)

-

Schlenk flask or autoclave

Procedure:

-

In a glovebox, a Schlenk flask or autoclave is charged with [Rh(cod)2]BF4 (1-5 mol%).

-

Anhydrous, degassed solvent is added, followed by the 2-fluoropyridine substrate.

-

Pinacolborane (1.1-1.5 equivalents) is added dropwise at room temperature.

-

The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).[11]

-

The reaction is stirred at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

-

After cooling to room temperature, the vessel is carefully depressurized.

-

The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired all-cis-fluoropiperidine.

As a complementary approach, palladium-catalyzed hydrogenation has proven effective for substrates that are not amenable to rhodium catalysis.[9] This method is often more tolerant of air and moisture and can be performed using a commercially available heterogeneous catalyst, such as palladium on carbon (Pd/C).[12] A key challenge in this approach is minimizing the competing hydrodefluorination pathway, which leads to the formation of non-fluorinated piperidines.[1]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

Materials:

-

3-Fluoropyridine

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

-

Hydrogen gas

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

A hydrogenation vessel is charged with 3-fluoropyridine and the solvent.

-

10% Pd/C (5-10 wt%) is carefully added to the solution.

-

The vessel is sealed and connected to a hydrogenation apparatus.

-

The vessel is flushed with hydrogen gas to remove air.

-

The reaction is shaken or stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperature.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude fluoropiperidine, which can be further purified by distillation or chromatography.

Late-Stage Fluorination of Piperidine Scaffolds

Introducing fluorine at a later stage of the synthesis offers the advantage of diversifying a common piperidine intermediate. This is typically achieved through nucleophilic or electrophilic fluorination reactions.

Nucleophilic fluorination involves the displacement of a suitable leaving group (e.g., hydroxyl, tosylate) on the piperidine ring with a fluoride ion source.

-

Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly used to convert hydroxyl groups to C-F bonds.[13] However, these reactions can be prone to side reactions and require careful handling due to their reactivity.

-

Fluoro-Prins Reaction: A notable example of nucleophilic fluorination is the fluoro-Prins reaction. The use of a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (DMPU/HF) has been shown to be an effective reagent for the diastereoselective synthesis of 4-fluoropiperidines, offering higher yields and better selectivity compared to traditional reagents like pyridine/HF.[14]

-

Hydrogen Bonding Catalysis: Recent advancements have demonstrated the use of hydrogen-bond donor catalysts, such as Schreiner's urea, to modulate the reactivity and regioselectivity of nucleophilic fluorination with alkali metal fluorides like KF or CsF.[15]

Experimental Protocol: Diastereoselective Synthesis of 4-Fluoropiperidines via Fluoro-Prins Reaction

Materials:

-

N-protected homoallylic amine

-

Paraformaldehyde

-

DMPU/HF complex

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the N-protected homoallylic amine and paraformaldehyde in anhydrous DCM at 0 °C under an inert atmosphere, the DMPU/HF complex is added dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time, and then allowed to warm to room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-fluoropiperidine.

Electrophilic fluorination employs reagents that deliver a "F+" equivalent to an electron-rich center on the piperidine ring, such as an enolate or enamine. Reagents like Selectfluor® (F-TEDA-BF4) are widely used for this purpose.[5] This approach often requires the pre-functionalization of the piperidine ring to generate the necessary nucleophilic site.[10]

Experimental Protocol: Electrophilic Fluorination of a Piperidone Derivative

Materials:

-

N-protected piperidone

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Selectfluor®

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of the N-protected piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes to form the lithium enolate.

-

A solution of Selectfluor® in anhydrous THF is added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for a specified time.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

The Building Block Approach: Synthesizing from Fluorinated Precursors

An alternative and powerful strategy involves the use of commercially available or readily synthesized fluorine-containing building blocks.[16] This approach is particularly useful for introducing fluorinated side chains or for constructing the piperidine ring with fluorine already in place. Examples include using β-CF3-1,3-enynes or other fluorinated synthons in cycloaddition or annulation reactions to construct the heterocyclic core.[16]

Data-Driven Insights: Comparing Synthetic Methodologies

| Synthetic Strategy | Key Advantages | Common Limitations | Stereocontrol | Substrate Scope |

| Hydrogenation of Fluoropyridines | High diastereoselectivity (often all-cis), access to multi-fluorinated piperidines, use of readily available starting materials.[9][10] | Potential for hydrodefluorination, requires high-pressure equipment for some methods.[1] | Excellent | Broad, but can be catalyst-dependent.[9] |

| Nucleophilic Fluorination | Late-stage functionalization, can be cost-effective. | Can require harsh reagents (e.g., DAST), potential for side reactions, regioselectivity can be challenging.[13] | Can be highly diastereoselective depending on the method (e.g., Fluoro-Prins).[14] | Dependent on the availability of precursors with suitable leaving groups. |

| Electrophilic Fluorination | Late-stage functionalization, mild reaction conditions with modern reagents. | Requires pre-functionalization of the piperidine ring to create a nucleophilic center.[10] | Can be diastereoselective depending on the substrate and conditions. | Generally good for substrates with activated positions. |

| Fluorinated Building Blocks | Predictable introduction of fluorine, access to complex fluorinated motifs.[16] | The availability and cost of specific building blocks can be a limitation. | Stereochemistry is often determined by the building block. | Broad, dependent on the reactivity of the chosen building block. |

Visualizing the Synthetic Pathways

Figure 1. Overview of the primary synthetic routes to fluorinated piperidines.

Conclusion and Future Outlook

The synthesis of fluorinated piperidines is a dynamic and evolving field. While traditional methods of nucleophilic and electrophilic fluorination remain valuable tools, the recent advancements in the catalytic hydrogenation of fluoropyridines have significantly expanded the accessibility of these important scaffolds, particularly those with multiple fluorine substituents and defined stereochemistry. The continued development of novel fluorination reagents, catalytic systems, and the application of enzymatic methods will undoubtedly lead to even more efficient and selective syntheses in the future. For the medicinal chemist, a thorough understanding of the available synthetic strategies is paramount for the rational design and successful development of next-generation therapeutics.

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Fluoro-3-(methoxymethyl)piperidine|Research Chemical [benchchem.com]

- 14. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(Difluoromethoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and presence in numerous bioactive molecules.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, offers a powerful strategy to modulate physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of 4-(difluoromethoxy)piperidine, a building block of increasing importance in drug discovery. We will delve into the stereoelectronic effects governing its conformational preferences, supported by spectroscopic data and computational modeling. This document is intended to serve as a detailed resource for researchers leveraging this and similar fluorinated motifs in the design of novel therapeutics.

Introduction: The Significance of Fluorinated Piperidines in Drug Design

The piperidine ring is a prevalent structural motif in a wide range of pharmaceuticals and natural products, prized for its ability to engage in diverse intermolecular interactions.[1] Its inherent conformational flexibility, however, can present challenges in achieving optimal receptor binding. The strategic incorporation of fluorine atoms or fluorinated groups is a well-established approach to fine-tune molecular properties. Specifically, the difluoromethoxy group (–OCHF₂) has emerged as a valuable substituent due to its unique electronic and steric characteristics. It can serve as a bioisostere for other functional groups, enhancing metabolic stability and modulating pKa, which in turn can improve pharmacokinetic profiles.[2]

Understanding the precise three-dimensional arrangement of the this compound scaffold is paramount for structure-activity relationship (SAR) studies. The orientation of the difluoromethoxy group, whether axial or equatorial, profoundly influences the molecule's overall shape, dipole moment, and interaction with biological targets. This guide will explore the factors that dictate this conformational equilibrium.

Molecular Structure and Key Physicochemical Properties

This compound is a heterocyclic compound featuring a six-membered piperidine ring substituted at the 4-position with a difluoromethoxy group.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁F₂NO | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| CAS Number | 1630907-16-2 (hydrochloride salt) | [4][5] |

The presence of the electronegative fluorine atoms and the oxygen atom in the difluoromethoxy group introduces significant polarity and stereoelectronic effects that are central to its conformational behavior.

Conformational Analysis: The Axial vs. Equatorial Equilibrium

The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[1] In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is governed by a delicate interplay of steric and stereoelectronic effects.

For many substituted piperidines, the equatorial position is favored to avoid 1,3-diaxial interactions.[6] However, in the case of fluorinated piperidines, this preference can be altered or even reversed due to stereoelectronic phenomena such as the anomeric effect and charge-dipole interactions.[2][7][8]

The Role of the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position.[7] This phenomenon is often explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[7][9] In the context of this compound, while the primary heteroatom is nitrogen, the oxygen of the difluoromethoxy group can also participate in such interactions. However, steric hindrance from the difluoromethoxy group will also play a significant role in determining the final conformational preference.[9]

Computational Insights

Theoretical and computational chemistry are indispensable tools for dissecting the conformational landscape of piperidine derivatives.[1] Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of the axial and equatorial conformers of this compound. These calculations can also elucidate the underlying electronic and steric factors that contribute to their stability.[10]

Workflow for Computational Conformational Analysis:

Caption: A generalized workflow for the computational analysis of conformational isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of cyclic molecules like this compound.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial orientation. In a chair conformation, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between vicinal protons (³JHH) are also stereodependent, with axial-axial couplings being significantly larger (typically 8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz).

Expected ¹H NMR Spectral Features:

| Proton | Expected Chemical Shift (ppm) | Key Couplings |

| H-4 (methine) | ~3.5 - 4.5 | Coupling to axial and equatorial H-3/H-5 protons and to fluorine atoms |

| H-2, H-6 (axial) | ~2.6 - 2.8 | Large axial-axial and smaller axial-equatorial couplings |

| H-2, H-6 (equatorial) | ~3.0 - 3.2 | Smaller equatorial-axial and equatorial-equatorial couplings |

| H-3, H-5 (axial) | ~1.5 - 1.7 | Large axial-axial and smaller axial-equatorial couplings |

| H-3, H-5 (equatorial) | ~1.8 - 2.0 | Smaller equatorial-axial and equatorial-equatorial couplings |

| -OCHF₂ | ~6.5 - 7.5 (triplet) | Coupling to the two fluorine atoms |

Note: These are estimated chemical shifts and can vary depending on the solvent and other factors. The provided data for unsubstituted piperidine and related compounds can serve as a reference.[11][12][13]

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the conformation. The carbon bearing an axial substituent is typically shielded (appears at a lower ppm) compared to when the substituent is equatorial.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial tool for studying fluorinated compounds. The chemical shift of the fluorine atoms in the difluoromethoxy group and their coupling constants to neighboring protons (especially H-4) can provide valuable information about the rotational conformation around the C-O bond and the overall ring conformation.

Experimental Protocol for NMR Spectroscopic Analysis:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[14]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

-

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to determine through-space proximities between protons, providing direct evidence for axial or equatorial orientations. For instance, an NOE between the H-4 proton and the axial H-2/H-6 protons would suggest an axial orientation of the difluoromethoxy group.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and NOE correlations to determine the predominant conformation of the molecule in solution.

Synthesis Outline

While a detailed synthetic guide is beyond the scope of this document, a general approach to the synthesis of this compound often involves the difluoromethoxylation of a suitable 4-hydroxypiperidine precursor.

General Synthetic Workflow:

Caption: A simplified synthetic route to this compound.

It is important to note that the choice of nitrogen protecting group can influence the stereochemical outcome of the reactions and the conformational properties of the intermediates.